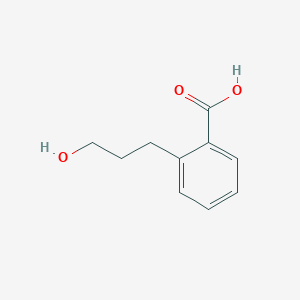![molecular formula C15H13Cl2NO4 B14690497 2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene CAS No. 32861-87-3](/img/structure/B14690497.png)
2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms, a nitro group, and an isopropoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of 2,4-dichlorobenzene to introduce the nitro group. This is followed by the substitution of the hydrogen atom at the para position with an isopropoxy group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like potassium carbonate for the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,4-dichloro-1-{4-amino-3-[(propan-2-yl)oxy]phenoxy}benzene .
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms and isopropoxy group can also influence the compound’s reactivity and binding affinity to various targets. These interactions can lead to changes in cellular pathways and biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-1-nitrobenzene: Lacks the isopropoxy group, making it less reactive in certain reactions.
2,4-Dichloronitrobenzene: Similar structure but different substitution pattern, affecting its chemical properties.
1,3-Dichloro-4-nitrobenzene: Another isomer with different reactivity and applications.
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Propiedades
Número CAS |
32861-87-3 |
|---|---|
Fórmula molecular |
C15H13Cl2NO4 |
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenoxy)-1-nitro-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C15H13Cl2NO4/c1-9(2)21-15-8-11(4-5-13(15)18(19)20)22-14-6-3-10(16)7-12(14)17/h3-9H,1-2H3 |
Clave InChI |
SHHBERVVLILJLX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
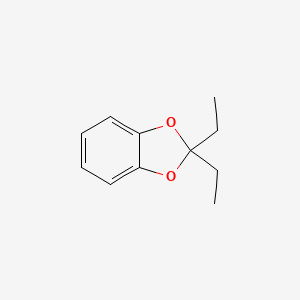
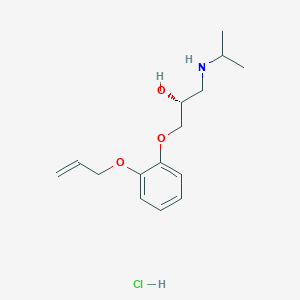
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
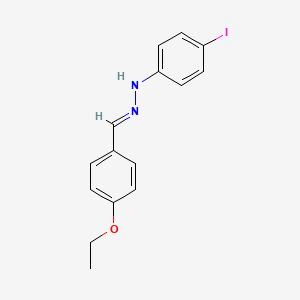
![Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-](/img/structure/B14690450.png)
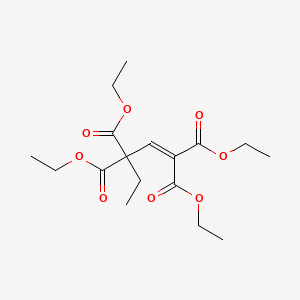
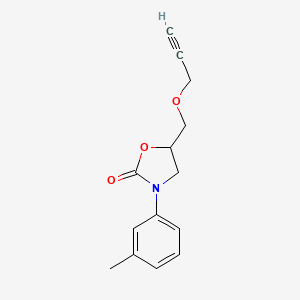
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)

